2-(4-Pentylphenyl)acetic acid

Description

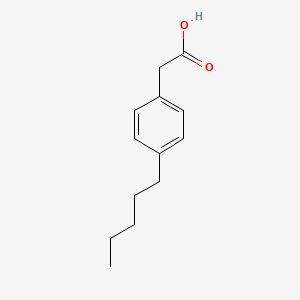

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pentylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVVJAWWNQMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385619 | |

| Record name | 4-n-Pentylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14377-21-0 | |

| Record name | 4-n-Pentylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Pentylphenyl)acetic Acid

CAS Number: 14377-21-0

This technical guide provides a comprehensive overview of 2-(4-Pentylphenyl)acetic acid, a versatile carboxylic acid derivative. The information is intended for researchers, scientists, and drug development professionals, offering detailed physicochemical data, experimental protocols, and insights into its potential applications.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature.[1] It is characterized by a phenylacetic acid core substituted with a pentyl group at the para position. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14377-21-0 | [2][3] |

| Molecular Formula | C₁₃H₁₈O₂ | [2][3] |

| Molecular Weight | 206.28 g/mol | [2][3] |

| Boiling Point | 333.6 °C | [4] |

| Appearance | White to Yellow Solid | [1] |

| Purity | ≥98% | [2] |

| Storage | Room temperature, dry | [2][4] |

| XLogP3 (Computed) | 3.9 | [3] |

Spectroscopic Data

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the acetic acid moiety, and the aliphatic protons of the pentyl chain. The aromatic protons would likely appear as two doublets in the aromatic region. The benzylic CH₂ group would present as a singlet. The pentyl group would exhibit a series of multiplets, with the terminal methyl group appearing as a triplet.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the benzylic carbon, and the five carbons of the pentyl chain.

Expected IR Spectral Data: The infrared spectrum is anticipated to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp peak for the C=O stretch of the carbonyl group would be expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be present.

Expected Mass Spectrometry Data: The mass spectrum would show the molecular ion peak (M⁺) at m/z 206. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the pentyl chain.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for preparing similar phenylacetic acid derivatives is through the hydrolysis of the corresponding benzyl cyanide.

General Experimental Protocol: Synthesis of Phenylacetic Acid Derivatives via Benzyl Cyanide Hydrolysis

This protocol outlines a general procedure for the synthesis of phenylacetic acids from benzyl cyanides, which can be adapted for the synthesis of this compound. The initial step would involve the synthesis of 4-pentylbenzyl cyanide.

Materials:

-

4-Pentylbenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

Mechanical stirrer

-

Reflux condenser

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully mix water and concentrated sulfuric acid in appropriate proportions.

-

Add 4-pentylbenzyl cyanide to the acidic solution.

-

Heat the mixture to reflux and stir vigorously for several hours to ensure complete hydrolysis.[5]

-

After the reaction is complete, cool the mixture and pour it into cold water.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is primarily recognized as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[4]

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] These drugs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[7] The structure of this compound, with its lipophilic pentyl group, makes it a suitable scaffold for the development of novel NSAIDs with potentially improved potency or altered pharmacokinetic profiles.

Diagram 2: NSAID Mechanism of Action

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Component for Targeted Protein Degradation (TPD)

The search results indicate that this compound is classified as a "Protein Degrader Building Block".[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Carboxylic acid moieties are often used as handles for attaching these components to the linker. The structure of this compound could serve as a precursor to a ligand for a target protein of interest.

Diagram 3: PROTAC Mechanism of Action

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-n-Pentylphenylacetic acid | C13H18O2 | CID 2840098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Pentylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Pentylphenyl)acetic acid, an important intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding these properties is crucial for its application in research and drug development, influencing factors such as formulation, bioavailability, and biological activity.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | Chemdiv |

| Molecular Weight | 206.28 g/mol | Chemdiv |

| CAS Number | 14377-21-0 | |

| Boiling Point | 333.6 °C (Predicted) | |

| Melting Point | Not available | |

| Solubility | Slightly soluble in water; more soluble in organic solvents.[1] Specific experimental data in common solvents like water, ethanol, and acetone are not readily available. | |

| pKa | Not available | |

| LogP | 3.9912 (Predicted) | [2] |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively documented in publicly available literature, standard methodologies for organic acids can be applied.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus and heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[3][4][5] A sharp melting range is indicative of a pure compound.

Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods. For sparingly soluble substances, methods involving co-solvents or chromatographic techniques are often employed.[6]

Potentiometric Titration Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method or estimated by HPLC.[8]

HPLC-based Methodology:

-

A reversed-phase HPLC column (e.g., C18) is used.

-

A series of standard compounds with known LogP values are injected to create a calibration curve by correlating their retention times with their LogP values.

-

This compound is then injected under the same chromatographic conditions.

-

The LogP of the compound is determined from its retention time using the calibration curve.[9][10][11][12]

Biological Activity and Signaling Pathway

This compound is primarily recognized as a key intermediate in the synthesis of various NSAIDs. This strongly suggests that its mechanism of action, and that of its derivatives, is likely related to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Inhibition of Prostaglandin Synthesis:

Below is a diagram illustrating the general workflow for synthesizing an NSAID from this compound and the subsequent mechanism of action.

References

- 1. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Compound (4-pentylphenyl)acetic acid - Chemdiv [chemdiv.com]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. studylib.net [studylib.net]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. acdlabs.com [acdlabs.com]

- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Prostaglandin Biosynthesis | Semantic Scholar [semanticscholar.org]

- 15. Tissue-selective inhibition of prostaglandin synthesis in rat by tepoxalin: anti-inflammatory without gastropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]

- 17. Effects of inhibition of prostaglandin endoperoxide synthase-2 in chronic gastro-intestinal ulcer models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Pentylphenyl)acetic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological relevance of 2-(4-Pentylphenyl)acetic acid, an important intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Structure and Chemical Properties

This compound is an aromatic carboxylic acid. The structure consists of a benzene ring substituted at the para position (1,4 positions) with a pentyl group and an acetic acid moiety. This amphiphilic structure, featuring a nonpolar alkyl chain and a polar carboxylic acid group, is a common motif in pharmacologically active molecules.

Molecular Formula and Structure

-

IUPAC Name: this compound[2]

-

SMILES: CCCCCC1=CC=C(C=C1)CC(=O)O[2]

-

InChI Key: YAAVVJAWWNQMCY-UHFFFAOYSA-N[2]

2D Structure:

Caption: 2D representation of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 14377-21-0 | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Boiling Point | 333.6 °C (Predicted) | |

| logP (Computed) | 3.9 | [2] |

| Purity | Typically ≥97% | [3] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH ) |

| ~7.1-7.2 | Doublet | 2H | Aromatic CH (ortho to CH₂) |

| ~7.0-7.1 | Doublet | 2H | Aromatic CH (ortho to pentyl) |

| ~3.6 | Singlet | 2H | Methylene (-CH₂ COOH) |

| ~2.6 | Triplet | 2H | Benzylic Methylene (-CH₂ -(CH₂)₃CH₃) |

| ~1.6 | Multiplet | 2H | Pentyl (-CH₂-CH₂ -CH₂CH₂CH₃) |

| ~1.3 | Multiplet | 4H | Pentyl (-CH₂CH₂-CH₂CH₂ -CH₃) |

| ~0.9 | Triplet | 3H | Terminal Methyl (-CH₂CH₃ ) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178-180 | Carboxylic Acid (-C OOH) |

| ~140-142 | Aromatic C (para, attached to pentyl) |

| ~130-132 | Aromatic C (para, attached to CH₂COOH) |

| ~129-130 | Aromatic C H (ortho to CH₂) |

| ~128-129 | Aromatic C H (ortho to pentyl) |

| ~40-42 | Methylene (-C H₂COOH) |

| ~35-36 | Benzylic Methylene (-C H₂-(CH₂)₃CH₃) |

| ~31-32 | Pentyl (-CH₂-C H₂-CH₂CH₂CH₃) |

| ~30-31 | Pentyl (-CH₂CH₂-C H₂CH₂-CH₃) |

| ~22-23 | Pentyl (-CH₂CH₂CH₂-C H₂-CH₃) |

| ~14 | Terminal Methyl (-C H₃) |

Experimental Protocols: Synthesis

The synthesis of this compound is efficiently achieved from the corresponding acetophenone derivative via the Willgerodt-Kindler reaction. This two-step process involves the formation of a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic acid.

Synthesis via Willgerodt-Kindler Reaction

This protocol describes the conversion of 4'-pentylacetophenone to this compound.

Step 1: Synthesis of 4-(4-pentylphenyl)thiomorpholide

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-pentylacetophenone (1 equivalent), morpholine (approx. 3-4 equivalents), and elemental sulfur (approx. 2.5-3 equivalents).

-

Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring. The reaction is often monitored by Thin Layer Chromatography (TLC). Reaction times can be lengthy, ranging from 8 to 24 hours.

-

Intermediate Formation: The reaction converts the acetyl group at the terminus of the chain into a thiomorpholide amide, yielding the intermediate. The crude product from this step is often used directly in the subsequent hydrolysis without extensive purification.

Step 2: Hydrolysis to this compound

-

Hydrolysis: To the cooled reaction mixture from Step 1, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 3N alcoholic KOH).

-

Reflux: Heat the mixture to reflux for an additional 8-12 hours to ensure complete hydrolysis of the thiomorpholide intermediate.

-

Workup & Purification: a. After cooling, dilute the reaction mixture with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities. b. Separate the aqueous layer and acidify it to a pH of approximately 2 using a strong acid like hydrochloric acid (HCl). c. The acidification will precipitate the crude this compound as a solid. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold water to remove inorganic salts. f. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure phenylacetic acid.

Caption: Workflow for the synthesis of this compound.

Biological Context and Significance

This compound is primarily significant as a structural precursor to various arylalkanoic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The general mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.

Role as an NSAID Precursor

NSAIDs are a broad class of drugs that exert anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects. Many prominent NSAIDs, such as ibuprofen and diclofenac, are derivatives of aryl- or heteroarylacetic acids. The structural scaffold of this compound provides a key building block for synthesizing more complex and potent drug candidates within this class.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The therapeutic effects of NSAIDs derived from this precursor stem from their ability to block the enzymatic activity of cyclooxygenase (COX). There are two primary isoforms of this enzyme, COX-1 and COX-2.

-

COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

-

COX-2: Is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.

By inhibiting COX enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), which is the precursor for all other pro-inflammatory prostaglandins. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to common side effects, such as gastrointestinal irritation.

Caption: NSAID mechanism via inhibition of the COX pathway.

References

Technical Guide: Solubility of 2-(4-Pentylphenyl)acetic Acid in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Solubility of 2-(4-Pentylphenyl)acetic Acid

This technical guide addresses the solubility of this compound in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents was identified. The CAS number for this compound is 14377-21-0.[1][2][3] Its molecular formula is C13H18O2, with a molecular weight of 206.28 g/mol .[1]

Given the absence of direct solubility data for this compound, this guide provides a detailed framework for determining its solubility. This includes established experimental protocols and, for illustrative purposes, quantitative solubility data for the structurally related compound, Phenylacetic Acid.

Illustrative Solubility Data: Phenylacetic Acid

To provide a contextual example of how solubility data for a similar carboxylic acid is presented, the following table summarizes the solubility of Phenylacetic Acid in various organic solvents. Phenylacetic acid is a white solid with a honey-like odor and is slightly soluble in water but highly soluble in many organic solvents.[4]

Table 1: Solubility of Phenylacetic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

|---|---|---|---|

| Water | 20 | 15.8 g/kg | [5] |

| Water | 20 | 1.66 x 10^4 mg/L | [6] |

| Water | 25 | 1.73 x 10^4 mg/L | [6] |

| Methanol | 20 | 2915 g/kg | [5] |

| Ethanol | 20 | 2064 g/kg | [5] |

| 2-Propanol | 20 | 1382 g/kg | [5] |

| Acetone | 20 | 1720 g/kg | [5] |

| 4-Methyl-2-pentanone (MIBK) | 20 | 803.5 g/kg | [5] |

| Chloroform | 20 | 637.1 g/kg | [5] |

| Chloroform | 25 | 4.422 moles/L | [6] |

| Ethyl Acetate | 20 | 825.4 g/kg | [5] |

| Toluene | 20 | 377.9 g/kg | [5] |

| Carbon Tetrachloride | 25 | 1.842 moles/L | [6] |

| Carbon Disulfide | - | Very Soluble | [6] |

| Ether | - | Soluble |[6] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development.[7] The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[8][9]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution when excess solid is present.

1. Preparation of Materials:

-

Test Compound: Solid form of this compound.

-

Solvents: A range of organic solvents of interest.

-

Equipment: Vials or flasks with closures, an incubator or shaker with temperature control, a filtration apparatus (e.g., syringe filters, vacuum filtration), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS/MS).[10]

2. Experimental Procedure:

-

Addition of Excess Solid: An excess amount of the solid test compound is added to a vial containing the chosen solvent.[8] It is recommended to use a small excess to avoid altering the properties of the solvent.[9]

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker or incubator. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[11] For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are typically required.[11] The temperature should be maintained at a constant, specified value (e.g., 37 ± 1 °C for biopharmaceutical studies).[8][9]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[7][10] Filtration using syringe filters with a low-binding membrane is a common practice.

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method.

Analytical Techniques for Concentration Measurement

1. UV-Vis Spectrophotometry:

-

Principle: This technique measures the absorbance of light by the dissolved compound at a specific wavelength.

-

Protocol:

-

Determine λmax: The wavelength of maximum absorbance (λmax) for the compound in the specific solvent is determined by scanning a solution of the compound over a range of wavelengths.

-

Create a Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.[12]

-

Measure Sample Absorbance: The absorbance of the filtered saturated solution (appropriately diluted if necessary) is measured.

-

Calculate Concentration: The concentration of the compound in the sample is determined by interpolating its absorbance on the calibration curve.[12]

-

2. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Principle: These methods are highly sensitive and selective, making them ideal for accurately quantifying the concentration of a compound, especially in complex mixtures or at low concentrations.[13]

-

Protocol:

-

Method Development: An appropriate HPLC or LC-MS/MS method is developed, including the choice of column, mobile phase, and detector settings.

-

Calibration: A series of standard solutions of known concentrations are injected to create a calibration curve based on peak area or height versus concentration.

-

Sample Analysis: The filtered saturated solution is injected into the system.

-

Quantification: The concentration of the compound in the sample is calculated from the calibration curve.[10]

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 3. This compound|CAS 14377-21-0|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. scielo.br [scielo.br]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. waters.com [waters.com]

Spectroscopic and Synthetic Profile of 2-(4-Pentylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a common synthetic route for 2-(4-pentylphenyl)acetic acid. The information presented is intended to support research and development activities where this compound is of interest.

Core Spectral Data

The following tables summarize the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | Ar-H |

| ~7.10 | d | 2H | Ar-H |

| 3.59 | s | 2H | -CH₂-COOH |

| 2.57 | t | 2H | Ar-CH₂- |

| 1.59 | quint | 2H | -CH₂-CH₂-CH₂-CH₂-CH₃ |

| 1.30 | m | 4H | -CH₂-CH₂-CH₂-CH₂-CH₃ |

| 0.88 | t | 3H | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C =O |

| ~141 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~129 | Ar-C -H |

| ~128 | Ar-C -H |

| ~40 | -C H₂-COOH |

| ~35 | Ar-C H₂- |

| ~31.5 | -C H₂- |

| ~31 | -C H₂- |

| ~22.5 | -C H₂- |

| ~14 | -C H₃ |

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2955, 2927, 2856 | Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1465 | Medium | C-H bend (Aliphatic) |

| ~1410 | Medium | O-H bend (Carboxylic Acid) |

| ~1290 | Medium | C-O stretch (Carboxylic Acid) |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Note: Typical absorption ranges. Specific peak positions can vary.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - COOH]⁺ |

| 149 | [M - C₄H₉]⁺ (loss of butyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

Experimental Protocols

Synthesis of this compound via Willgerodt-Kindler Reaction

A common and effective method for the synthesis of this compound is the Willgerodt-Kindler reaction, starting from 4'-pentylacetophenone.[1][2][3][4][5] This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Materials:

-

4'-Pentylacetophenone

-

Sulfur

-

Morpholine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Solvent (e.g., pyridine or a high-boiling point solvent)

-

Extraction Solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Thioamide Formation: A mixture of 4'-pentylacetophenone, sulfur, and morpholine in a suitable solvent is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the formation of the thiomorpholide is complete, the reaction mixture is cooled. A solution of sodium hydroxide is added, and the mixture is heated again to facilitate the hydrolysis of the thioamide to the sodium salt of the carboxylic acid.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove any unreacted starting material and byproducts. The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(4-Pentylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 2-(4-pentylphenyl)acetic acid, a valuable intermediate in organic synthesis. The document details the most plausible synthetic methodologies, including the Willgerodt-Kindler reaction, Arndt-Eistert homologation, and the hydrolysis of 4-pentylbenzyl cyanide. While the initial discovery of this specific molecule is not prominently documented in readily available literature, its synthesis aligns with established organic chemistry principles. This guide presents detailed experimental protocols derived from analogous transformations, quantitative data where available, and visualizations of the synthetic workflows to facilitate a thorough understanding for researchers and professionals in the field.

Introduction

This compound is a carboxylic acid derivative of benzene, featuring a pentyl group at the para position. Phenylacetic acid and its derivatives are significant building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the pentyl group imparts lipophilic character to the molecule, which can be advantageous in modulating the biological activity and pharmacokinetic properties of derivative compounds. This guide explores the key synthetic routes to this compound, providing a foundational understanding for its preparation and use in research and development.

Putative Discovery and Historical Context

The specific historical details of the first synthesis or "discovery" of this compound are not well-documented in easily accessible scientific literature. It is likely that this compound was first prepared as an analogue or intermediate in broader studies of phenylacetic acid derivatives or long-chain alkylbenzenes. Its synthesis relies on well-established named reactions that have been known for over a century, suggesting its preparation was likely achieved through the application of these classical methods to commercially available starting materials.

Synthetic Methodologies

Several established synthetic routes can be employed for the preparation of this compound. The most viable methods, based on analogous transformations of similar substrates, are detailed below.

Willgerodt-Kindler Reaction of 4'-Pentylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their amide/thioamide derivatives.[1][2] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, followed by hydrolysis of the resulting thioamide.

Reaction Scheme:

Logical Workflow for Willgerodt-Kindler Reaction:

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

Experimental Protocol (Adapted from analogous procedures):

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4'-pentylacetophenone (1 equivalent), sulfur (2.5-3 equivalents), and morpholine (3-4 equivalents).

-

Heat the mixture to reflux (typically 130-150 °C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is poured into a beaker of cold water, and the precipitated solid (the thioamide) is collected by filtration.

-

Hydrolysis: The crude thioamide is then refluxed in a solution of sodium hydroxide (e.g., 20% aqueous solution) or a mixture of acetic acid and sulfuric acid until the evolution of ammonia (in the case of the original Willgerodt reaction) or morpholine ceases.

-

Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).

Quantitative Data (Hypothetical, based on similar reactions):

| Parameter | Value |

| Yield | 60-80% |

| Purity | >95% (after recrystallization) |

Arndt-Eistert Homologation of 4-Pentylbenzoic Acid

The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homologue.[3][4][5][6][7] This multi-step process involves the formation of an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like water) and a catalyst (typically a silver salt) to yield the homologated carboxylic acid.

Reaction Scheme:

Logical Workflow for Arndt-Eistert Synthesis:

Caption: Workflow for the synthesis of this compound via the Arndt-Eistert homologation.

Experimental Protocol (Adapted from general procedures):

-

Acid Chloride Formation: Reflux 4-pentylbenzoic acid (1 equivalent) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride for 1-2 hours. The excess reagent is then removed by distillation under reduced pressure to yield the crude 4-pentylbenzoyl chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF) and slowly added to a cooled (0 °C) ethereal solution of diazomethane (2 equivalents). The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

Wolff Rearrangement: The resulting solution of the diazoketone is then treated with a catalyst, such as freshly prepared silver(I) oxide (Ag₂O) or silver benzoate, and water. The mixture is stirred, sometimes with gentle heating, until the evolution of nitrogen gas ceases.

-

Work-up: The reaction mixture is filtered to remove the silver catalyst. The filtrate is then acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization.

Quantitative Data (Hypothetical, based on similar reactions):

| Parameter | Value |

| Yield | 50-70% |

| Purity | >98% (after purification) |

Hydrolysis of 4-Pentylbenzyl Cyanide

A straightforward and common method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides (phenylacetonitriles).[8] This can be achieved under either acidic or basic conditions. The precursor, 4-pentylbenzyl cyanide, can be prepared from 4-pentylbenzyl bromide via nucleophilic substitution with a cyanide salt.

Reaction Scheme:

Logical Workflow for Benzyl Cyanide Hydrolysis:

Caption: Workflow for the synthesis of this compound via hydrolysis of the corresponding benzyl cyanide.

Experimental Protocol (Adapted from general procedures):

-

Synthesis of 4-Pentylbenzyl Cyanide: 4-Pentylbenzyl bromide (1 equivalent) is reacted with sodium or potassium cyanide (1.1-1.5 equivalents) in a suitable solvent system, such as aqueous ethanol or a phase-transfer catalysis system, with heating.

-

Hydrolysis: The resulting 4-pentylbenzyl cyanide is then hydrolyzed.

-

Acidic Hydrolysis: Reflux the cyanide with a mixture of sulfuric acid and water (e.g., 50-70% H₂SO₄) for several hours.

-

Basic Hydrolysis: Reflux the cyanide with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide.

-

-

Work-up:

-

For acidic hydrolysis, the cooled reaction mixture is poured onto ice, and the precipitated carboxylic acid is collected.

-

For basic hydrolysis, the reaction mixture is first acidified with a strong acid to precipitate the product.

-

-

The crude product is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data (Hypothetical, based on similar reactions):

| Parameter | Value |

| Yield (overall) | 70-90% |

| Purity | >97% (after recrystallization) |

Conclusion

While the precise historical discovery of this compound remains to be definitively established in the literature, its synthesis can be reliably achieved through several classical and robust organic transformations. The Willgerodt-Kindler reaction, the Arndt-Eistert homologation, and the hydrolysis of 4-pentylbenzyl cyanide all represent viable pathways to this compound. The choice of synthetic route will depend on the availability of starting materials, desired scale, and safety considerations. The detailed methodologies and workflows provided in this guide offer a solid foundation for the laboratory preparation of this compound, a versatile intermediate for further chemical exploration.

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to the Material Safety of 2-(4-Pentylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-(4-Pentylphenyl)acetic acid (CAS No. 14377-21-0). Due to the limited availability of a complete, officially compiled Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data for this compound with information from structurally related compounds and general principles of chemical safety for phenylacetic acid derivatives. This guide is intended to support risk assessment and safe handling in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a carboxylic acid derivative with a pentyl-substituted phenyl group.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Pentylphenylacetic acid, Benzeneacetic acid, 4-pentyl- | [3] |

| CAS Number | 14377-21-0 | [2] |

| Molecular Formula | C13H18O2 | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 333.6 ± 11.0 °C (Predicted) | [3] |

| Density | 1.035 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.38 ± 0.10 (Predicted) | [3] |

| Storage Temperature | Room Temperature, in a dry, sealed container | [2][3] |

Hazard Identification and GHS Classification

Based on data from chemical suppliers, this compound is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

Source: Extrapolated from supplier safety information.[3]

The following diagram illustrates the primary hazards associated with this compound.

Caption: GHS Hazard Overview for this compound.

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial for minimizing risk when handling this compound.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Extrapolated from supplier safety information.[3]

The following workflow outlines the general procedure for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical assistance. |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |

Source: General first-aid procedures for acidic and irritant compounds.

The decision-making process for first aid after exposure is illustrated below.

References

Theoretical and Computational Insights into 2-(4-Pentylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pentylphenyl)acetic acid is a carboxylic acid derivative with a biphenyl-like core structure, making it a molecule of interest in medicinal chemistry and materials science. Its structural features, including the flexible pentyl chain and the acidic carboxyl group, govern its physicochemical properties and potential biological activity. Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, electronic properties, and reactivity of such compounds, providing valuable insights for drug design and materials development. This technical guide provides an in-depth overview of the application of modern computational methods to the study of this compound.

Methodology: A Computational Workflow

A typical theoretical and computational investigation of a molecule like this compound follows a structured workflow. This process begins with the construction of the molecule's 3D structure and proceeds through geometry optimization, electronic structure analysis, and prediction of spectroscopic properties.

Caption: Computational workflow for theoretical studies of this compound.

Data Presentation: Key Computational Parameters

The following tables summarize typical quantitative data obtained from computational studies on molecules structurally related to this compound. These values serve as a reference for what can be expected from a detailed computational analysis of the target molecule.

Table 1: Optimized Geometrical Parameters

Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometry of a molecule. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used level of theory for such calculations.[1][2]

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O (carboxyl) | 1.21 - 1.23 |

| C-O (carboxyl) | 1.35 - 1.37 | |

| O-H (carboxyl) | 0.96 - 0.98 | |

| C-C (phenyl ring) | 1.38 - 1.40 | |

| C-C (acetic acid chain) | 1.50 - 1.54 | |

| **Bond Angles (°) ** | O=C-O (carboxyl) | 122 - 125 |

| C-O-H (carboxyl) | 105 - 108 | |

| C-C-C (phenyl ring) | 118 - 121 |

Table 2: Vibrational Frequencies

Vibrational frequency analysis not only confirms that the optimized geometry corresponds to a true energy minimum but also allows for the prediction of infrared (IR) and Raman spectra.[2][3]

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3500 - 3700 (monomer), lower in dimer |

| C=O stretch | Carboxylic Acid | 1700 - 1790 |

| C-O stretch | Carboxylic Acid | 1200 - 1300 |

| C-H stretch | Aromatic | 3000 - 3100 |

| C-H stretch | Aliphatic (Pentyl) | 2850 - 2960 |

Table 3: Electronic Properties

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity and electronic transitions. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability.[1][4][5]

| Parameter | Description | Typical Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 - 6.0 |

| Dipole Moment | Measure of molecular polarity | 1.5 - 3.0 D |

Table 4: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule.[1][6]

| Atom | Mulliken Atomic Charge (e) | Natural Atomic Charge (e) |

| O (carbonyl) | -0.5 to -0.7 | -0.6 to -0.8 |

| O (hydroxyl) | -0.6 to -0.8 | -0.7 to -0.9 |

| C (carbonyl) | +0.7 to +0.9 | +0.8 to +1.0 |

| H (hydroxyl) | +0.4 to +0.5 | +0.45 to +0.55 |

Experimental Protocols: Computational Methodologies

The theoretical data presented above are typically generated using the following computational protocols:

Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure: The 3D structure of this compound is built using molecular modeling software such as Avogadro or GaussView.[7]

-

Conformational Analysis: A preliminary conformational search is often performed using molecular mechanics force fields (e.g., UFF, GAFF) to identify low-energy conformers.[7]

-

DFT Optimization: The lowest energy conformer is then fully optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be used to simulate the IR and Raman spectra of the molecule.[3]

Electronic Structure Analysis

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The energy gap is then calculated as the difference between these two energies. Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule involved in electron donation and acceptance, respectively.[4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized geometry to understand the delocalization of electron density between filled Lewis-type NBOs and empty non-Lewis NBOs. This provides insights into intramolecular charge transfer and hyperconjugative interactions. The analysis also yields natural atomic charges, which are generally considered more reliable than Mulliken charges.[1][6]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electrophilic sites, while regions of positive potential (blue) indicate nucleophilic sites.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the fundamental properties of this compound at the molecular level. By employing a combination of geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain valuable insights into its structure, stability, reactivity, and spectroscopic signatures. This information is crucial for guiding the rational design of new drugs and functional materials based on the this compound scaffold. The methodologies and representative data presented in this guide serve as a foundation for future in-silico investigations of this and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Potential Biological Activities of 2-(4-Pentylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pentylphenyl)acetic acid is a carboxylic acid derivative with a chemical structure suggestive of biological activity, particularly in the realm of anti-inflammatory therapeutics. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to a class of widely studied compounds, namely non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid class, allows for strong inferences regarding its potential pharmacological profile. This technical guide consolidates the likely biological activities of this compound based on the established mechanisms of action of its structural analogs. The primary anticipated activity is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This guide will delve into the putative mechanisms of action, relevant signaling pathways, detailed experimental protocols for evaluation, and a summary of quantitative data from closely related compounds. Additionally, a known non-biological application in the field of liquid crystals will be briefly discussed.

Introduction

This compound belongs to the family of phenylacetic acids, a scaffold present in several well-known pharmaceutical agents. Its core structure, featuring a phenyl ring substituted with an acetic acid moiety and a pentyl chain, suggests properties conducive to interaction with biological targets involved in inflammation. The pentyl group, in particular, contributes to the lipophilicity of the molecule, a key factor in the pharmacokinetics and pharmacodynamics of many drugs. Quantitative structure-activity relationship (QSAR) studies on related NSAIDs have highlighted the importance of lipophilicity for anti-inflammatory activity. Given its role as a potential intermediate in the synthesis of profen-class NSAIDs, understanding the intrinsic biological activities of this compound is of significant interest for drug discovery and development.

Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most probable biological activity of this compound is the inhibition of cyclooxygenase (COX) enzymes. NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

-

COX-1: Is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: Is an inducible enzyme that is upregulated at sites of inflammation and in pathological conditions, leading to the production of pro-inflammatory prostaglandins.

By inhibiting COX enzymes, this compound would likely reduce the synthesis of prostaglandins, thereby mitigating inflammation, pain, and fever. The selectivity of inhibition towards COX-1 versus COX-2 would be a critical determinant of its therapeutic index, with higher selectivity for COX-2 generally being associated with a lower risk of gastrointestinal side effects.

Signaling Pathways

The primary signaling pathway influenced by this compound, in its capacity as a putative NSAID, is the arachidonic acid cascade.

Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes by the action of phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

Quantitative Data from Structurally Related Compounds

| Compound | Target | IC50 (µM) | Reference |

| Diclofenac | COX-1 | 0.06 | [2] |

| COX-2 | 0.02 | [2] | |

| Ibuprofen | COX-1 | 13 | [2] |

| COX-2 | 344 | [2] | |

| Fenbufen | COX-1 | 1.9 | [3] |

| COX-2 | 0.9 | [3] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

The evaluation of the anti-inflammatory and analgesic potential of this compound would involve a series of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The inhibition of the conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin E2) by the test compound is quantified.

Materials:

-

Purified COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitors (e.g., celecoxib, ibuprofen)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin)

-

Prostaglandin E2 (PGE2) ELISA kit

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.

-

Add the test compound or reference inhibitor to the respective wells.

-

Pre-incubate the plate to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of the test compound to reduce this swelling is measured.

Materials:

-

Laboratory animals (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (e.g., 1% in saline)

-

Test compound (this compound)

-

Reference drug (e.g., indomethacin)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Other Potential Biological Activities

While COX inhibition is the most likely primary mechanism of action, phenylacetic acid derivatives have been reported to exhibit other biological activities. For instance, some analogs have shown activity as ligands for the γ-hydroxybutyric acid (GHB) receptor.[3] Further investigation would be required to determine if this compound possesses such properties.

Non-Biological Applications: Liquid Crystals

Beyond its potential pharmacological applications, this compound and its derivatives have been explored for their use in the field of materials science, specifically in the development of liquid crystals. The rigid phenyl ring and the flexible pentyl chain are structural features conducive to the formation of liquid crystalline phases. These materials have applications in display technologies and other advanced optical systems.

Conclusion

This compound is a molecule with a high potential for biological activity, primarily as a non-steroidal anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. Although direct experimental evidence is currently lacking in the public domain, its structural analogy to known NSAIDs provides a strong basis for this hypothesis. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive framework for the future investigation of this compound. Further research is warranted to elucidate its specific pharmacological profile, including its potency, selectivity, and potential for other biological activities. Such studies will be crucial in determining its viability as a candidate for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(4-Pentylphenyl)acetic Acid via the Willgerodt-Kindler Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arylacetic acids are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The Willgerodt-Kindler reaction is a robust and reliable method for converting aryl alkyl ketones into the corresponding arylthioamides, which can then be readily hydrolyzed to yield arylacetic acids.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 2-(4-Pentylphenyl)acetic acid from 4-pentylacetophenone. The process involves the formation of an intermediate thiomorpholide, followed by basic hydrolysis.[4]

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Thioamide Formation: 4-pentylacetophenone reacts with elemental sulfur and morpholine to form the 2-(4-pentylphenyl)-1-morpholinoethanethione intermediate.

-

Hydrolysis: The intermediate thiomorpholide is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 2-(4-pentylphenyl)-1-morpholinoethanethione (Intermediate)

Materials:

-

4-pentylacetophenone

-

Morpholine

-

Elemental sulfur (powder)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Methanol

-

Deionized water

-

Büchner funnel and filter paper

Procedure:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

In a fume hood, charge the flask with 4-pentylacetophenone (1.0 eq), morpholine (3.0 eq), and powdered elemental sulfur (2.5 eq).

-

Heat the reaction mixture to reflux (approximately 120-130°C) with vigorous stirring.

-

Maintain the reflux for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the dark, viscous mixture slowly into 150 mL of cold water while stirring. An oily or solid crude product should precipitate.

-

Continue stirring for 30 minutes to granulate the product.

-

Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with deionized water to remove excess morpholine and salts.

-

Recrystallize the crude product from a minimal amount of hot methanol to yield the purified thiomorpholide intermediate as a yellow solid.

-

Dry the product under vacuum.

Part B: Hydrolysis to this compound (Final Product)

Materials:

-

2-(4-pentylphenyl)-1-morpholinoethanethione (from Part A)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place the dried thiomorpholide intermediate (1.0 eq) into a 500 mL round-bottom flask equipped with a stir bar and reflux condenser.

-

Prepare a 15% (w/v) solution of potassium hydroxide in 95% ethanol and add it to the flask (approx. 10 mL per gram of intermediate).

-

Heat the mixture to reflux and maintain for 10-12 hours, until the hydrolysis is complete (monitored by TLC).[4]

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Dissolve the remaining residue in 100 mL of deionized water.

-

Wash the aqueous solution with ethyl acetate (2 x 50 mL) in a separatory funnel to remove any unreacted starting material and neutral impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.[5]

-

Extract the product from the acidified solution with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Data Presentation

The following table summarizes the typical quantities and expected outcomes for the synthesis starting with 10 mmol of 4-pentylacetophenone.

| Parameter | Step A: Thioamide Formation | Step B: Hydrolysis |

| Limiting Reactant | 4-pentylacetophenone | 2-(4-pentylphenyl)-1-morpholinoethanethione |

| Amount (mmol) | 10.0 | ~8.5 (assuming 85% yield from Step A) |

| Amount (g) | 1.90 | 2.48 |

| Reagents (mmol) | Morpholine (30.0), Sulfur (25.0) | KOH (sufficient for 15% soln), HCl (to pH 1-2) |

| Solvent | None (Neat Reaction) | 95% Ethanol |

| Temperature (°C) | 120-130 (Reflux) | ~80 (Reflux) |

| Reaction Time (h) | 8-10 | 10-12 |

| Typical Yield (%) | 80-90% | 85-95% |

| Overall Yield (%) | \multicolumn{2}{c | }{68-85%} |

Visualizations

Figure 2: Step-by-step experimental workflow for the two-part synthesis.

References

- 1. synarchive.com [synarchive.com]

- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]

- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

Application Notes and Protocols for the Willgerodt-Kindler Reaction of 4-Pentylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Willgerodt-Kindler reaction is a powerful synthetic tool in organic chemistry for the conversion of aryl alkyl ketones into the corresponding amides or carboxylic acids. This reaction involves the treatment of the ketone with elemental sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which can then be hydrolyzed.[1][2][3] This process effectively results in the oxidation of the terminal methyl group of the ketone and the migration of the carbonyl group to the end of the alkyl chain.[2] The Kindler modification of the Willgerodt reaction, which utilizes an amine and elemental sulfur, is a widely used one-pot reaction.[4] This protocol provides a detailed methodology for the application of the Willgerodt-Kindler reaction to 4-pentylacetophenone, yielding 2-(4-pentylphenyl)thioacetamide, which can be further hydrolyzed to 2-(4-pentylphenyl)acetic acid.

Reaction Scheme

The overall reaction scheme for the Willgerodt-Kindler reaction of 4-pentylacetophenone is as follows:

-

Step 1: Thioamide Formation 4-Pentylacetophenone reacts with sulfur and morpholine to form the intermediate N-(2-(4-pentylphenyl)acetyl)morpholine-4-carbodithioate.

-

Step 2: Hydrolysis The thioamide intermediate is then hydrolyzed to produce this compound.

Experimental Protocol

This protocol is adapted from general procedures for the Willgerodt-Kindler reaction of substituted acetophenones.[5][6][7]

Materials:

-

4-Pentylacetophenone

-

Sulfur (elemental)

-

Morpholine

-

p-Toluenesulfonic acid (optional, as catalyst)[6]

-

Sodium hydroxide (NaOH) for hydrolysis

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Sodium bicarbonate (NaHCO3) solution (10%)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (Buchner funnel, filter paper)

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

Part A: Synthesis of the Thioamide Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-pentylacetophenone (10 mmol), elemental sulfur (20 mmol), and morpholine (30 mmol).[7] A catalytic amount of p-toluenesulfonic acid (0.35 mmol) can be added to facilitate the reaction.[7]

-

Reaction Conditions: Heat the reaction mixture to 120-130°C under constant stirring in an oil bath.[7] Allow the reaction to reflux for 8-12 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Isolation of Thioamide - Optional): If the thioamide intermediate is to be isolated, the reaction mixture is cooled to room temperature. The excess morpholine can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel.

Part B: Hydrolysis to this compound

-

Hydrolysis Step: After the initial reflux period for the thioamide formation, allow the reaction mixture to cool. Add a 20% aqueous solution of sodium hydroxide (NaOH) to the flask.[7] For reactions where a phase-transfer catalyst is beneficial, triethylbenzylammonium chloride (TEBA) can be added at this stage.[8]

-

Second Reflux: Heat the mixture to 100°C and continue to reflux for an additional 8 hours to ensure complete hydrolysis of the thioamide.[7]

-

Acidification and Extraction: After the second reflux, cool the reaction mixture to room temperature and filter to remove any solid byproducts.[7] Transfer the filtrate to a separatory funnel and acidify with hydrochloric acid (HCl) to a pH of approximately 2.[7]

-

The crude product, this compound, may precipitate out as a solid or an oil. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]

-

Purification: Combine the organic extracts and wash them with a 10% sodium bicarbonate (NaHCO3) solution.[7] The desired carboxylic acid will move into the aqueous basic layer.

-

Separate the aqueous layer and re-acidify it with HCl to precipitate the pure this compound.[7]

-

Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum. If the product is an oil, extract it again with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator.

Data Presentation

The Willgerodt-Kindler reaction has been successfully applied to a variety of substituted acetophenones, with reported yields often ranging from good to excellent.[5] The use of microwave irradiation or phase-transfer catalysts can significantly improve yields and reduce reaction times.[8][9]

| Substrate | Amine | Conditions | Product | Yield (%) | Reference |

| Acetophenone | Morpholine | Reflux, 12h | Phenylacetic acid thiomorpholide | - | [6] |

| p-Methylacetophenone | Morpholine | Optimized | p-Methylphenylacetic acid thiomorpholide | 86-95 | [5] |

| p-Methoxyacetophenone | Morpholine | Optimized | p-Methoxyphenylacetic acid thiomorpholide | 86-95 | [5] |

| p-Chloroacetophenone | Morpholine | Optimized | p-Chlorophenylacetic acid thiomorpholide | 86-95 | [5] |

| Acetophenone | Morpholine | PTC (TEBA), Reflux 8h + 8h hydrolysis | Phenylacetic acid | Good to Excellent | [7] |

| Aryl Ketones | Morpholine | Microwave, 900W, few minutes | 4-(Thioacyl)morpholines | 55-81 | [9] |

Mandatory Visualization

References

- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Willgerodt Rearrangement [unacademy.com]

- 5. scispace.com [scispace.com]

- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application of 2-(4-Pentylphenyl)acetic Acid in the Synthesis of Nematic Liquid Crystals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction